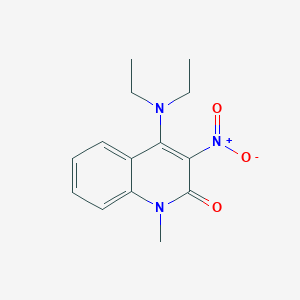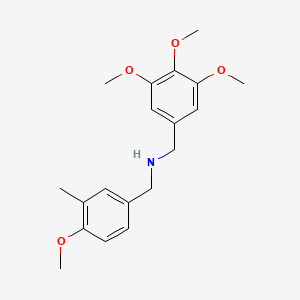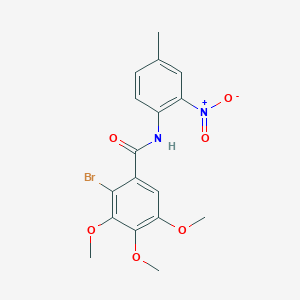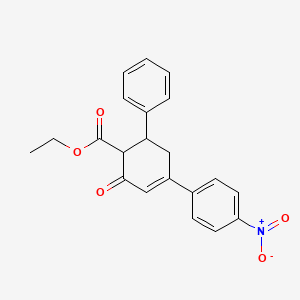![molecular formula C19H23NO B4967199 [1-(4-biphenylylmethyl)-3-piperidinyl]methanol](/img/structure/B4967199.png)
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol, also known as BMS-181,101, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective antagonist of the dopamine D3 receptor, which is a target for the treatment of several neurological and psychiatric disorders.
作用機序
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol acts as a competitive antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. By binding to the receptor, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol prevents the activation of downstream signaling pathways, leading to a decrease in dopamine release and neurotransmission. This mechanism of action has been extensively studied and has provided valuable insights into the role of the dopamine D3 receptor in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol are primarily related to its interaction with the dopamine D3 receptor. By blocking the receptor, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol can modulate dopamine release and neurotransmission, which can have a range of effects on behavior, cognition, and motor function. The compound has been shown to be effective in animal models of addiction, schizophrenia, and Parkinson's disease, highlighting its potential as a therapeutic agent.
実験室実験の利点と制限
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol has several advantages for use in lab experiments. The compound is highly potent and selective, allowing for precise modulation of dopamine D3 receptor activity. It is also relatively stable and easy to synthesize, making it a valuable tool for scientific research. However, like all compounds, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol has limitations. The compound is not suitable for use in human studies, and its effects may vary depending on the experimental conditions and animal models used.
将来の方向性
There are several future directions for research on [1-(4-biphenylylmethyl)-3-piperidinyl]methanol. One area of interest is the development of novel therapeutic agents based on the compound's mechanism of action. Researchers are also exploring the potential use of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the role of the dopamine D3 receptor in several neurological and psychiatric disorders, which may provide further insights into the potential applications of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol.
合成法
The synthesis of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol involves several steps, including the reaction of 4-biphenylcarboxaldehyde with piperidine to form the intermediate 1-(4-biphenylylmethyl)-3-piperidinone. This intermediate is then reduced using sodium borohydride to yield the final product, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol. The synthesis of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
科学的研究の応用
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease.
特性
IUPAC Name |
[1-[(4-phenylphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-15-17-5-4-12-20(14-17)13-16-8-10-19(11-9-16)18-6-2-1-3-7-18/h1-3,6-11,17,21H,4-5,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSMXOMTTVWPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(4-Phenylphenyl)methyl]piperidin-3-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4967116.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B4967120.png)

![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4967130.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone](/img/structure/B4967137.png)


![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4967178.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)

![3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylic acid](/img/structure/B4967218.png)
![N-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4967221.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B4967223.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4967231.png)